molecular formula C15H10ClNO B1296745 2-chloro-1-phenyl-1H-indole-3-carbaldehyde CAS No. 38367-40-7

2-chloro-1-phenyl-1H-indole-3-carbaldehyde

Cat. No. B1296745
CAS RN: 38367-40-7
M. Wt: 255.7 g/mol
InChI Key: IOEMMFHEICHTSW-UHFFFAOYSA-N
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Description

2-chloro-1-phenyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C15H10ClNO . It is a derivative of indole, which is a heterocyclic aromatic organic compound .


Molecular Structure Analysis

The molecular structure of this compound consists of an indole ring substituted with a phenyl group at the 1-position, a chlorine atom at the 2-position, and a carbaldehyde group at the 3-position . The exact 3D conformer is not specified in the retrieved sources .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the retrieved sources, indole-3-carbaldehyde derivatives are known to undergo various reactions . These include C–C and C–N coupling reactions and reductions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 255.70 g/mol . It has a XLogP3-AA value of 4.1, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . Its topological polar surface area is 22 Ų .

Scientific Research Applications

Gold-Catalyzed Cycloisomerizations

2-chloro-1-phenyl-1H-indole-3-carbaldehyde plays a role in the synthesis of 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process is facilitated by gold(I)-catalyzed cycloisomerization, illustrating the compound's utility in creating complex organic structures with potential pharmaceutical applications (Kothandaraman et al., 2011).

Antioxidant Properties

The compound has been utilized in the synthesis of novel N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives. These derivatives have demonstrated significant antioxidant activity, indicating potential for therapeutic use in combating oxidative stress-related diseases (Gopi & Dhanaraju, 2020).

Anticonvulsant Activity

Research has also explored its use in synthesizing new indole derivatives with anticonvulsant and antimicrobial properties. The studies highlight the versatility of this compound in medicinal chemistry, particularly in developing novel treatments for neurological disorders (Gautam, Gupta, & Yogi, 2021).

Chemical Synthesis and Molecular Docking Studies

This compound has been involved in the synthesis of 2-phenyl indole and its derivatives for instrumental analysis and molecular docking studies. These studies are crucial in drug discovery, highlighting the compound's role in identifying new therapeutic targets (Singh & Malik, 2016).

Green and Sustainable Nanocatalysis

Indole-3-carbaldehyde, which includes this compound, is a key synthon in organic chemistry. Its use in nanocatalyzed Knoevenagel condensation demonstrates the compound's role in green and sustainable chemical processes, contributing to environmentally friendly chemical synthesis (Madan, 2020).

Safety and Hazards

The safety and hazards associated with 2-chloro-1-phenyl-1H-indole-3-carbaldehyde are not specified in the retrieved sources .

Biochemical Analysis

Biochemical Properties

2-chloro-1-phenyl-1H-indole-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been used in the synthesis of indole phytoalexin cyclobrassinon and erucalexin, which are known for their antimicrobial properties . The compound’s interaction with these biomolecules suggests its potential in modulating biochemical pathways involved in defense mechanisms.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives, including this compound, have shown potential in regulating glucose metabolism and controlling cell apoptosis . These effects highlight the compound’s role in maintaining cellular homeostasis and its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This interaction facilitates mucosal reactivity and highlights the compound’s role in immune modulation. Additionally, the compound’s ability to undergo C–C and C–N coupling reactions and reductions easily makes it a valuable precursor for synthesizing biologically active structures .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, making them suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown beneficial effects, such as regulating glucose metabolism and controlling cell apoptosis At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound’s role in the biosynthesis of defense-related indolic compounds suggests its involvement in metabolic pathways related to plant defense mechanisms

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. Studies have shown that indole derivatives can be efficiently transported within cells, ensuring their availability for biochemical reactions

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biological effects. For example, indole derivatives have been observed to localize in the nucleus, where they can modulate gene expression . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.

properties

IUPAC Name

2-chloro-1-phenylindole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-15-13(10-18)12-8-4-5-9-14(12)17(15)11-6-2-1-3-7-11/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEMMFHEICHTSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60310950
Record name 2-chloro-1-phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

38367-40-7
Record name 38367-40-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-1-phenyl-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60310950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Phosphorous oxychloride (50 mL, 538 mmol) is added slowly to a solution of DMF (50 mL) in dichloromethane (50 mL) maintaining the temperature at 5° C. After 30 min, a solution of 1-phenyl-1H-indol-2-one (25 g, 120 mmol) and pyridine (25 mL, 309 mmol) in chloroform (125 mL) is added and the reaction is stirred 48 hr at room temperature. The reaction is poured into ice water (600 mL) and the aqueous layer is separated and extracted with chloroform (3×200 mL). The combined organic layer and extracts is dried, filtered and concentrated. The solid residue is crystallized from ethanol to afford 2-chloro-1-phenyl-1H-indole-3-carboxaldehyde (12.0 g, 39.25% yield) as an orange solid. NMR (CDCl3) 10.21 (1H, s), 8.37 (1H, d), 7.60 (3H, m), 7.41 (2H, m), 7.38 (1H, t), 7.28 (1H, m), 7.10 (1H, d). A second crop (7.5 g, 24.5% yield) is obtained by concentration of the filtrate and chromatography the residue eluting with dichloromethane.
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-1H-indole-3-carboxaldehyde (5.00 g, 27.8 mmol), phenylboronic acid (6.79 g, 55.6 mmol), cupric acetate (10.11 g, 55.7 mmol), pyridine (4.40 g, 55.7 mmol), triethylamine (5.63 g, 55.6 mmol), 4 Å molecular sieves (15.0 g) dichloromethane (300 mL) is stirred at room temperature for 4 d. The reaction mixture is filtered through a pad of Celite and the filtrate is washed with water, with 2N aq hydrochloric acid, with sat aq sodium bicarbonate, with brine, dried, filtered and concentrated. The residue is purified by chromatography eluting with dichloromethane. Product containing fractions are combined and concentrated to afford 2-chloro-1-phenyl-1H-indole-3-carboxaldehyde (4.40 g, 88% yield) as a yellow solid. NMR (CDCl3) 12.30 (1H, s), 8.37 (1H, d), 7.58-7.70 (3H, m), 7.43 (2H, d), 7.23-7.40 (2H, m), 7.10 (1H, d).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6.79 g
Type
reactant
Reaction Step One
[Compound]
Name
cupric acetate
Quantity
10.11 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
5.63 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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